![molecular formula C18H20N4O6S2 B2468007 N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1203272-73-4](/img/structure/B2468007.png)
N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H20N4O6S2 and its molecular weight is 452.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. In vitro studies have evaluated its inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . Notably, compounds like 11b, 11k, 12b, and 12d demonstrated selective inhibition of COX-2 isozyme. Among these, compound 11b exhibited the most potent COX-2 inhibitory activity (IC50 = 0.10 μM) with a selectivity index (SI) of 134. Additionally, these compounds displayed good anti-inflammatory activity.
Ulcerogenic Liability
The safety profile of this compound was assessed in terms of ulcerogenic liability. Compound 11b was found to be the safest, with a low Ulcer Index (UI) of 0.83 . This suggests that it may have reduced gastrointestinal side effects compared to other compounds.
Antimicrobial Activity
While not explicitly mentioned for this specific compound, related derivatives containing the 4-(methylsulfonyl)phenyl pharmacophore have been evaluated for antimicrobial activity. For instance, arylhydrazone derivatives exhibited moderate to good levels of antimicrobial activity .
Hybrid Antibacterial Agents
In a broader context, hybrid molecules combining thiazole and sulfonamide groups have shown antibacterial activity. Although not directly related to this compound, it highlights the potential of such structural motifs .
Mécanisme D'action
Target of Action
Similar compounds have been known to target bacterial cells , and some are involved in the treatment of solid cancers
Mode of Action
It has been suggested that similar compounds exhibit antibacterial activity by interacting with bacterial cells . These compounds are often used in conjunction with cell-penetrating peptides, which may enhance their effectiveness .
Biochemical Pathways
Similar compounds have been shown to affect bacterial cells, suggesting that they may interfere with bacterial growth and reproduction .
Result of Action
Similar compounds have been shown to exhibit antibacterial activity, suggesting that they may kill or inhibit the growth of bacteria .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the presence of cell-penetrating peptides may enhance the compound’s antibacterial activity . Other factors, such as pH, temperature, and the presence of other substances, could also potentially influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
N-[4-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O6S2/c1-30(25,26)22-6-4-21(5-7-22)16(23)9-13-10-29-18(19-13)20-17(24)12-2-3-14-15(8-12)28-11-27-14/h2-3,8,10H,4-7,9,11H2,1H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYCGYJZIBKHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.